molecular formula C25H21NO4S B11488378 N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide

N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide

Cat. No.: B11488378
M. Wt: 431.5 g/mol
InChI Key: HNZGWXRNXFCVMJ-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a benzoyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-benzoylphenol with 2-chloroethylamine to form the intermediate N-[2-(4-benzoylphenoxy)ethyl]amine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

  • N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide

Comparison: N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide is unique due to its specific structural features, such as the presence of both a benzoyl group and a naphthalene ring. This combination imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C25H21NO4S/c27-25(20-7-2-1-3-8-20)21-10-13-23(14-11-21)30-17-16-26-31(28,29)24-15-12-19-6-4-5-9-22(19)18-24/h1-15,18,26H,16-17H2

InChI Key

HNZGWXRNXFCVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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